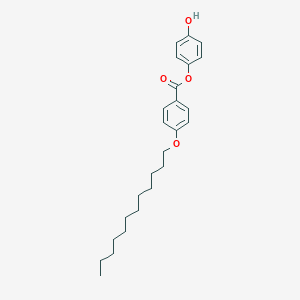

4-Hydroxyphenyl 4-(dodecyloxy)benzoate

Description

4-Hydroxyphenyl 4-(dodecyloxy)benzoate is a benzoate ester derivative characterized by a hydroxyphenyl group at the 4-position and a dodecyloxy (C12H25O–) chain at the para position of the benzoate moiety. It belongs to a class of liquid crystals (LCs) with calamitic (rod-like) mesogens, where the dodecyloxy chain enhances mesomorphic stability by increasing molecular rigidity and intermolecular interactions .

This compound is synthesized via esterification reactions, often involving coupling 4-hydroxyphenol with alkoxy-substituted benzoic acid derivatives . Its applications span optoelectronic devices, sensors, and advanced materials due to its tunable thermal and optical properties .

Properties

IUPAC Name |

(4-hydroxyphenyl) 4-dodecoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O4/c1-2-3-4-5-6-7-8-9-10-11-20-28-23-16-12-21(13-17-23)25(27)29-24-18-14-22(26)15-19-24/h12-19,26H,2-11,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNDWTCDOMXOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600348 | |

| Record name | 4-Hydroxyphenyl 4-(dodecyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123436-82-8 | |

| Record name | 4-Hydroxyphenyl 4-(dodecyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Ether Synthesis with Carboxylic Acid Protection

This three-step process avoids interference from the acidic carboxyl group during alkylation:

-

Methyl Ester Formation : 4-Hydroxybenzoic acid is protected as its methyl ester via refluxing in methanol with catalytic sulfuric acid.

-

Alkylation : The protected ester reacts with 1-bromododecane in acetone using potassium carbonate as a base, yielding methyl 4-(dodecyloxy)benzoate.

-

Ester Hydrolysis : The methyl ester is saponified using aqueous ethanolic potassium hydroxide, followed by acidification to isolate 4-(dodecyloxy)benzoic acid.

Key Data :

Direct Alkylation of 4-Hydroxybenzoic Acid

In a one-pot approach, 4-hydroxybenzoic acid is deprotonated with sodium hydride in dimethylformamide (DMF), followed by reaction with 1-bromododecane. While avoiding protection/deprotection steps, this method risks carboxylate side reactions, reducing yields to ~75%.

Esterification Strategies for 4-Hydroxyphenyl 4-(Dodecyloxy)benzoate

Acid Chloride-Mediated Esterification

This high-yield method leverages the reactivity of acid chlorides:

-

Acid Chloride Formation : 4-(Dodecyloxy)benzoic acid reacts with oxalyl chloride in dichloromethane (DCM) under catalytic DMF, forming 4-(dodecyloxy)benzoyl chloride.

-

Schotten-Baumann Reaction : The acid chloride reacts with hydroquinone in DCM using triethylamine as a base, selectively forming the monoester.

Optimized Conditions :

Direct Acid-Catalyzed Esterification

Adapting methods from polycarbonate synthesis, this route employs:

-

Reaction Conditions : Reflux at 140°C with a Dean-Stark trap for 8–12 hours.

-

Challenges : The dodecyl chain reduces solubility, necessitating prolonged reaction times and yielding 78%.

Comparative Analysis :

| Parameter | Acid Chloride Route | Direct Esterification |

|---|---|---|

| Yield | 89% | 78% |

| Reaction Time | 4 h | 12 h |

| Purification Complexity | Moderate | High (column chromatography required) |

Solvent and Catalyst Optimization

Solvent Selection

Catalytic Systems

-

H₂SO₄/H₃BO₃ Mixtures : Effective in heterogeneous systems but require rigorous water removal.

-

Triethylamine : Scavenges HCl in Schotten-Baumann reactions, preventing side reactions.

Characterization and Purity Control

Spectroscopic Analysis

Recrystallization Protocols

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Acid Chloride Route : Higher reagent costs (oxalyl chloride) offset by reduced reaction times and yields.

-

Direct Esterification : Economical for bulk production despite lower yields.

Waste Management

-

Neutralization : Spent bases (e.g., triethylamine hydrochloride) require treatment with NaOH before disposal.

-

Solvent Recovery : Xylene and DCM are distilled and reused, reducing environmental impact.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

4-Hydroxyphenyl 4-(dodecyloxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the formulation of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyl 4-(dodecyloxy)benzoate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the dodecyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Compounds:

4-Hydroxyphenyl 4-Methoxybenzoate (1C2B-OH) Formula: C14H12O4 Phase Behavior: Exhibits a nematic phase at lower temperatures compared to dodecyloxy derivatives due to the shorter methoxy chain, which reduces van der Waals interactions . Applications: Limited to low-temperature LC applications.

4-Hydroxyphenyl 4-Butoxybenzoate (4C2B-OH)

- Formula : C17H18O4

- Phase Behavior : Shows a broader nematic range than methoxy analogues but narrower than dodecyloxy derivatives. The butoxy chain (C4H9O–) balances flexibility and rigidity .

4-Benzyloxyphenyl 4-[4-(n-Dodecyloxy)benzoyloxy]benzoate (BDBB)

- Formula : C35H36O6

- Phase Behavior : Incorporates a benzyloxy group and a dodecyloxy chain, resulting in higher thermal stability (up to 483.2 K) and a smectic phase due to increased molecular anisotropy .

Decyl 4-Hydroxybenzoate

- Formula : C17H26O3

- Phase Behavior : Lacks the hydroxyphenyl group, leading to reduced mesomorphic activity. Primarily used as a preservative due to its antimicrobial properties .

(E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(Dodecyloxy)benzoate Formula: C33H38F3NO3 Phase Behavior: The trifluoromethyl group induces dipole-dipole interactions, enhancing optical anisotropy and mesophase width compared to non-fluorinated analogues .

Phase Transition Data

<sup>1</sup> Cr = crystalline, N = nematic, SmA = smectic A, Iso = isotropic.

Structure-Property Relationships

- Alkoxy Chain Length : Increasing chain length (e.g., methoxy → dodecyloxy) lowers melting points and broadens mesophase ranges due to enhanced alkyl chain flexibility and intermolecular packing .

- Substituent Effects: Hydroxyphenyl Group: Promotes hydrogen bonding, increasing thermal stability . Fluorinated Groups (e.g., CF3): Improve optical anisotropy and dielectric properties but may reduce solubility in non-polar solvents . Benzyloxy Groups: Introduce steric hindrance, favoring smectic over nematic phases .

Thermodynamic and Solubility Comparisons

- Enthalpy of Transition: BDBB exhibits higher ΔH values (≈15 kJ/mol) than non-benzyloxy analogues (≈8–10 kJ/mol), indicating stronger intermolecular forces .

- Solvent Interactions : this compound shows preferential solubility in alkanes (e.g., n-dodecane) due to its long alkyl chain, whereas fluorinated derivatives dissolve better in chlorinated solvents (e.g., chlorobenzene) .

Biological Activity

4-Hydroxyphenyl 4-(dodecyloxy)benzoate, also known by its chemical identifier 123436-82-8, is an organic compound belonging to the benzoate ester family. Its structure includes a hydroxyphenyl group and a dodecyloxy group, which contribute to its unique physicochemical properties and biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C25H34O4. It is synthesized through the esterification of 4-hydroxybenzoic acid with 4-(dodecyloxy)phenol, typically using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is generally conducted in organic solvents like dichloromethane or toluene under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the dodecyloxy group enhances hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects, including anti-inflammatory and antioxidant activities.

Biological Activities

- Anti-inflammatory Properties : Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related phenolic compounds have demonstrated their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key players in inflammatory processes .

- Antioxidant Activity : The antioxidant potential of this compound has been explored in various studies. The hydroxy group in the structure is known to scavenge free radicals, thereby protecting cells from oxidative stress.

- Biochemical Probes : Due to its structural features, it has been investigated as a biochemical probe in cellular studies, providing insights into cellular signaling pathways and metabolic processes .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on a related phenolic compound demonstrated significant inhibition of pro-inflammatory markers in lipopolysaccharide-stimulated RAW264.7 macrophages. The tested compounds showed variable potencies against iNOS and COX-2 expression, indicating that structural modifications can enhance anti-inflammatory activity .

Comparison with Similar Compounds

This compound exhibits distinct properties compared to similar compounds due to its combination of hydrophilic and hydrophobic characteristics. For instance:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Hydroxyphenyl benzoate | Hydroxy group only | Moderate antioxidant |

| 4-Dodecyloxybenzoic acid | Long alkyl chain | Enhanced lipophilicity |

| This compound | Hydroxy + dodecyloxy groups | Strong anti-inflammatory & antioxidant |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological assays?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Include negative controls (solvent-only) and positive controls (e.g., known carcinogens) for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.